3-Aminoisoquinoline-8-carbonitrile: Strategic Pharmacophore Profile
3-Aminoisoquinoline-8-carbonitrile: Strategic Pharmacophore Profile
This technical guide details the properties, synthesis, and application of 3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8), a critical heterocyclic building block in medicinal chemistry.
Executive Summary
3-Aminoisoquinoline-8-carbonitrile (CAS 1337880-34-8) is a highly specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural distinctiveness lies in the 3-amino group , which serves as a hydrogen bond donor/acceptor in the ATP-binding pocket of enzymes, and the 8-carbonitrile group , which acts as a versatile handle for further chemical diversification (e.g., hydrolysis to amides or transformation into heterocycles like tetrazoles).
This compound is most frequently associated with the development of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors, where the isoquinoline core functions as a bioisostere to quinazoline or quinoline scaffolds found in first-generation inhibitors.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 1337880-34-8 |
| IUPAC Name | 3-Aminoisoquinoline-8-carbonitrile |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| Melting Point | >200°C (decomposition characteristic of amino-cyano heterocycles) |
| pKa (Predicted) | ~5.1 (Conjugate acid of the amino group) |
| LogP (Predicted) | 1.8 – 2.2 |
Synthetic Pathways & Manufacturing
The synthesis of 3-aminoisoquinoline-8-carbonitrile requires navigating the regioselectivity of the isoquinoline ring construction. The most robust industrial route involves the functionalization of a pre-formed isoquinoline core to ensure high purity.
Primary Synthetic Route: Palladium-Catalyzed Cyanation
This protocol utilizes 3-amino-8-bromoisoquinoline as the immediate precursor. This method is preferred over de novo ring construction for late-stage diversification because it avoids the formation of regioisomers.
Step-by-Step Protocol
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Reagents: 3-Amino-8-bromoisoquinoline (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), Pd(dppf)Cl₂ (0.05 equiv), Zinc Dust (0.1 equiv).
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Solvent: Anhydrous DMF or NMP (degassed).
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Reaction Conditions:
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Charge the reaction vessel with the bromo-precursor, Zn(CN)₂, and Zn dust under nitrogen.
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Add the solvent and sparge with nitrogen for 15 minutes.
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Add the Palladium catalyst.
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Heat to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 223/225) and appearance of the nitrile (M+H = 170).
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Work-up:
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Purification: Recrystallization from EtOH/Heptane or flash chromatography (0-5% MeOH in DCM).
Visual Synthesis Workflow
Figure 1: Palladium-catalyzed cyanation route for the synthesis of CAS 1337880-34-8.
Biological Application: Kinase Inhibition
The 3-aminoisoquinoline scaffold is a privileged structure in oncology, specifically targeting the ATP-binding cleft of lipid kinases.
Mechanism of Action
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Hinge Binding: The N2 nitrogen of the isoquinoline ring and the exocyclic 3-amino group typically form a bidentate hydrogen bond interaction with the "hinge region" amino acids (e.g., Valine or Alanine residues) within the kinase active site.
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Selectivity: The 8-carbonitrile group projects into the solvent-exposed region or a specific hydrophobic pocket (depending on the isoform), allowing for the attachment of solubilizing groups or selectivity-enhancing moieties.
Target Specificity
This intermediate is critical for synthesizing inhibitors of:
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PI3Kδ (Phosphoinositide 3-kinase delta): Critical in B-cell signaling malignancies (CLL, FL).
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PI3Kγ (Gamma isoform): Relevant in T-cell driven inflammation and solid tumor microenvironment modulation.
Signaling Pathway Context
Figure 2: The PI3K/AKT/mTOR signaling cascade, highlighting the intervention point of isoquinoline-based inhibitors.
Handling & Safety (SDS Summary)
As a nitrile-containing aromatic amine, this compound must be handled with strict industrial hygiene protocols.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.
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Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), and acid chlorides (acylation of amine).
References
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PubChem Compound Summary. (2025). Isoquinolin-3-amine Derivatives and Properties. National Library of Medicine. [Link]
